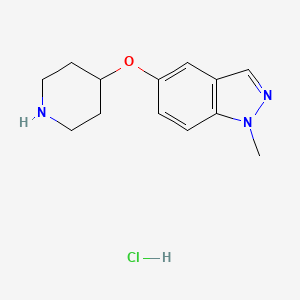

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride

Übersicht

Beschreibung

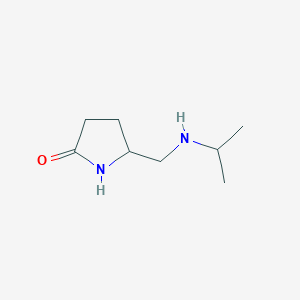

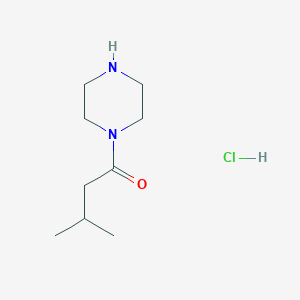

“1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride” is a chemical compound with the molecular formula C13H18ClN3O . It is a derivative of indazole, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring found in this compound, has been extensively studied . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis

The molecular structure of “1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride” includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The compound also contains an indazole ring, which is a type of nitrogen-containing heterocycle .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Docking Studies in Medicinal Chemistry

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride derivatives, like Piperazine-1-yl-1H-indazole, have significant importance in medicinal chemistry. They are synthesized efficiently and characterized by spectral analysis, with docking studies further elucidating their potential in medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

2. Involvement in CGRP Receptor Antagonism

Compounds like 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride are explored for their role as antagonists for receptors such as the calcitonin gene-related peptide (CGRP) receptor. This has implications in synthesizing drugs for various diseases, including migraine and cancer (Cann et al., 2012).

3. Role in Serotonin Receptor Agonism

Derivatives of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride, like YM348, demonstrate high affinity for serotonin receptors. These derivatives are potent and orally active, with potential therapeutic applications in neuropsychiatric disorders (Kimura et al., 2004).

4. Potential in Anti-Inflammatory and Analgesic Activities

Indazole derivatives, such as 1H-pyridin-4-yl-indazole-3-carboxylic acid, synthesized from 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride, show promising results in anti-inflammatory and analgesic activities. This underscores their potential use in developing new therapeutics for pain and inflammation management (Reddy et al., 2015).

5. Antagonism at Dopamine and Ion Channels

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride derivatives show selective affinity for dopamine receptors, like the human dopamine D4 receptor, while maintaining improved selectivity over ion channels. This indicates their potential application in neuropsychiatric and neurodegenerative disorders (Collins et al., 1998).

6. Applications in Anti-Cancer Therapy

Some derivatives of 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride, such as 1, 2, 4 - Triazole derivatives, demonstrate significant anti-cancer activity. They are evaluated for their efficacy in inhibiting tumor growth in animal models, highlighting their potential in cancer treatment (Arul & Smith, 2016).

7. Role in Acetylcholinesterase Inhibition

Derivatives like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride exhibit potent anti-acetylcholinesterase activity. This is significant in the context of treating neurodegenerative disorders like Alzheimer's disease (Sugimoto et al., 1995).

8. Development of Novel Anaplastic Lymphoma Kinase Inhibitors

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride compounds are explored in the development of new anaplastic lymphoma kinase (ALK) inhibitors, which are crucial in cancer therapy (Teffera et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

The mechanism of action of piperidine derivatives often involves interactions with various receptors in the body, leading to changes in cellular function . The specific targets and mode of action can vary widely depending on the exact structure of the compound .

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound . These properties can significantly impact the bioavailability of the compound .

The molecular and cellular effects of piperidine derivatives can include a wide range of responses, depending on the specific targets and pathways affected .

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of piperidine derivatives .

Eigenschaften

IUPAC Name |

1-methyl-5-piperidin-4-yloxyindazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c1-16-13-3-2-12(8-10(13)9-15-16)17-11-4-6-14-7-5-11;/h2-3,8-9,11,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTRZPOVHITVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC3CCNCC3)C=N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)

![tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate](/img/structure/B1391395.png)

![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)